(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-[3-(difluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJXRLYYLZRAQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethylation of Phenols
A widely used approach for installing the difluoromethoxy group is the difluoromethylation of phenols, converting phenol precursors into aryl difluoromethyl ethers.
Reagents and Conditions:
Bench-stable S-(difluoromethyl)sulfonium salts serve as efficient difluorocarbene precursors. The reaction is typically conducted in the presence of a strong base such as lithium hydroxide or sodium hydride, in solvents like toluene or fluorobenzene, at room temperature or slightly elevated temperatures (0–10 °C).Mechanism:
Phenol is deprotonated to phenoxide, which then reacts with difluorocarbene generated in situ from the sulfonium salt to form the difluoromethoxy ether.Yields and Scope:
This method provides good to excellent yields (up to 80%) with a broad substrate scope, tolerating electron-donating and electron-withdrawing groups, halogens, and heterocycles.
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Base | LiOH (2.2 equiv) or NaH | Strong bases preferred |
| Solvent | Fluorobenzene, toluene, dichloromethane | Fluorobenzene gave best yields |
| Temperature | Room temperature to 10 °C | Lower temperatures reduce yield |
| Yield | 70–81% | Depends on base and solvent |
Formation of the Chiral Ethan-1-ol Moiety
Asymmetric Reduction of Ketone Precursors
The chiral center at the ethan-1-ol position is typically introduced by asymmetric reduction of the corresponding ketone intermediate:
The ketone precursor, 1-[3-(difluoromethoxy)phenyl]ethanone, is reduced using chiral catalysts or reagents to afford the (1S)-enantiomer of the alcohol.
Common reducing agents include hydrogen gas with palladium catalysts or chiral boron-based reagents.
Reaction conditions are optimized to maximize enantiomeric excess and yield.
Alternative Routes
- Reaction of 3-(difluoromethoxy)benzaldehyde with nitromethane to form nitroalkene intermediates, followed by reduction to the amino alcohol, has been reported for related compounds. However, for (1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, direct asymmetric reduction of the ketone is more common.
Detailed Reaction Conditions from Patent Literature
According to patent US11370799B2, the preparation of difluoromethoxy-substituted intermediates involves:
Use of bases such as potassium carbonate, sodium hydroxide, or lithium tert-butoxide.
Solvents including dimethylformamide (DMF), ethanol, methanol, ethyl acetate, or mixtures thereof.
Temperature ranges from 0 to 120 °C, with specific steps conducted at 6–20 °C or ambient to 111 °C depending on the difluorocarbene source.
Difluorocarbene sources such as diethyl bromodifluoromethylphosphonate or sodium chloro-difluoroacetate.
Oxidation steps using peracetic acid in acetic acid at 15–50 °C for 3–48 hours to convert intermediates to desired products.
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Difluorocarbene generation | Diethyl bromodifluoromethylphosphonate or NaClCF2CO2 | 6–20 °C or ambient to 111 °C | Source affects temperature |
| Base | K2CO3, NaOH, LiOtBu, NaOMe | Ambient | Base choice influences yield |
| Solvent | DMF, ethanol, methanol, ethyl acetate mixtures | Ambient | Solvent mixtures optimize reaction |
| Oxidation | Peracetic acid in AcOH | 15–50 °C | Slow addition over 1–8 hours |
| Reaction time | 3–48 hours | Stirring ensures completion |
Summary Table of Key Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| Difluoromethoxy installation | Difluoromethylation of phenols using sulfonium salt | S-(difluoromethyl)sulfonium salt, LiOH, toluene or fluorobenzene, RT–10 °C | 70–81% yield, broad substrate scope |
| Chiral alcohol formation | Asymmetric reduction of ketone intermediate | Pd catalyst with H2 or chiral reducing agents | High enantiomeric excess (1S) |
| Alternative nitroalkene route | Condensation of difluoromethoxybenzaldehyde with nitromethane, followed by reduction | Nitromethane, Pd catalyst, H2 | Used for related amino alcohols |
| Oxidation steps (if applicable) | Peracetic acid oxidation of intermediates | PAA in AcOH, 15–50 °C, slow addition | Controlled oxidation |
Research Findings and Notes
The use of bench-stable sulfonium salts as difluorocarbene precursors allows mild and efficient difluoromethylation, overcoming limitations of older ozone-depleting reagents.
Strong bases and fluorinated aromatic solvents improve yields and selectivity.
The difluoromethoxy group installation shows high chemoselectivity, tolerating various functional groups including halogens, nitro, esters, and heterocycles, which is critical for complex molecule synthesis.
Temperature and base equivalents must be carefully controlled to optimize yield and purity.
The stereoselective reduction step is crucial for obtaining the (1S)-enantiomer, which is often the biologically active form.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol (CAS 926207-03-6)
- Structure: Differs in the position of the difluoromethoxy group (para vs. meta) and the presence of an amino group.
- Impact: The para-substitution may alter receptor binding affinity compared to the meta-substituted target compound.
(1S)-1-(3,4-Difluorophenyl)ethanol (CAS 126534-40-5)
- Structure : Replaces the difluoromethoxy group with two fluorine atoms at the 3- and 4-positions.
- Impact : Fluorine substituents are smaller and more electronegative than -OCF₂H, leading to stronger electron-withdrawing effects. This could reduce the compound's lipophilicity (logP) compared to the target .
1-[4-(1,1-Dimethylethyl)phenyl]ethanone
- Structure : Features a tert-butyl group (electron-donating) and a ketone functional group.
- Impact: The tert-butyl group increases steric bulk and lipophilicity, while the ketone reduces hydrogen-bonding capacity.
Functional Group Variations
1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8)
- Structure: Contains a dimethylamino group (-N(CH₃)₂) and a ketone.
- Impact: The amino group introduces basicity, while the ketone lacks the hydroxyl group’s hydrogen-bonding capability. This compound is likely more reactive in nucleophilic additions compared to the target alcohol .
3-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid
- Structure: Shares the 3-(difluoromethoxy)phenyl group but includes an amino and carboxylic acid moiety.
Physical Properties Comparison
*Estimated based on structural analogs.
Biological Activity
Overview
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is an organic compound characterized by a difluoromethoxy group attached to a phenyl ring, linked to an ethan-1-ol moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets, including enzymes and receptors.
The presence of the difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors in pharmacokinetics and pharmacodynamics. These properties may influence its efficacy as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets. The difluoromethoxy group can affect the binding affinity and selectivity of the compound towards these targets, leading to varied biological effects.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes. For example, studies have shown that derivatives with similar structures exhibit potent inhibitory effects on protein methyltransferases, particularly SMYD2, which is implicated in various cancer pathways. The meta-substituted phenyl derivative demonstrated an IC50 value of 0.8 μM, indicating significant potency in cellular assays .
Anticancer Potential
The compound's structural analogs have been explored for their anticancer properties. The difluoromethoxy substitution may enhance the selectivity and potency against cancer cell lines by interacting with specific molecular pathways involved in tumor growth and progression. For instance, compounds featuring difluoromethoxy groups have been linked to improved binding efficiency in cancer-related targets .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Inhibition of SMYD2 : A study highlighted the effectiveness of a derivative containing the difluoromethoxy group in inhibiting SMYD2 with an IC50 of 0.8 μM, showcasing its potential as a therapeutic agent against cancers associated with this enzyme .
- Antimicrobial Activity : Another research effort explored the antimicrobial properties of related compounds, suggesting that modifications to the difluoromethoxy group could yield derivatives with enhanced antibacterial activities against resistant strains .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | SMYD2 | 0.8 | High potency; significant implications in cancer |
| Antimicrobial | Various Bacteria | Varies | Potential for development against resistant strains |
| Anticancer | Cancer Cell Lines | Varies | Enhanced selectivity noted in structural analogs |
Q & A
Q. What are the common synthetic routes for (1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, and how can reaction conditions be optimized?
The synthesis typically involves difluoromethylation of phenolic precursors. A standard method includes reacting 3-(difluoromethoxy)benzaldehyde with a chiral reducing agent (e.g., Corey-Bakshi-Shibata catalyst) to achieve enantioselectivity . Key parameters for optimization include:
- Temperature : Maintained between 0–25°C to prevent racemization.
- Catalyst loading : 5–10 mol% for high enantiomeric excess (e.e.).
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and stability. Progress is monitored via TLC (1:2 ethyl acetate/hexanes; Rf ~0.5 for product) and confirmed by chiral HPLC .
Q. How is the stereochemical purity of this compound validated?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) at 1 mL/min flow rate is used. UV detection at 254 nm resolves enantiomers, with e.e. >99% achievable . Nuclear Overhauser Effect (NOE) NMR experiments further confirm spatial arrangement of substituents .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : and NMR (e.g., δ 4.8–5.2 ppm for the alcohol proton, δ 115–125 ppm for difluoromethoxy carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H] at m/z 217.0742) .
- Polarimetry : Specific rotation ([α]) values distinguish it from racemic mixtures .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s reactivity in enantioselective transformations?
The electron-withdrawing difluoromethoxy group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic additions. However, steric hindrance from the substituent requires tailored catalysts (e.g., Ru-based Shvo catalyst) for asymmetric reductions. Computational studies (DFT) reveal transition-state stabilization via CH-π interactions between the catalyst and aromatic ring .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize inactive conformers.
- Assay conditions : Varying pH or temperature alters enzyme-binding kinetics. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and control for stereochemical purity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like cytochrome P450. Key steps:
- Protein preparation : Remove water molecules, add hydrogens.
- Grid box : Centered on the active site (e.g., 20 Å).
- Scoring : MM-PBSA for binding free energy. Validate with in vitro IC assays .
Q. What experimental design considerations mitigate degradation during long-term stability studies?
- Storage : Argon-atmosphere vials at -80°C to prevent oxidation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) in ethanol.
- Monitoring : UPLC-MS at 0, 1, 3, and 6 months to track degradation products (e.g., ketone via oxidation) .
Methodological Insights
- Stereochemical Analysis : Combine chiral HPLC with vibrational circular dichroism (VCD) for ambiguous cases .
- Hazard Mitigation : Use cesium carbonate as a safer alternative to NaH in difluoromethylation reactions .
- Data Reproducibility : Publish raw NMR/FID files and HPLC chromatograms in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
